Electroless Copper Deposition Rate: Quadrol (Edetol) Outperforms Non-Amine Ligands
In an electrochemical quartz crystal microbalance (EQCM) study of electroless copper deposition, the complex of Cu(II) with Quadrol (Edetol) demonstrated a significantly higher deposition rate compared to complexes with ligands lacking amino groups, such as glycerol, L(+)-tartrate, and sucrose [1]. This places Quadrol's kinetic activity as second only to nitrilotriacetic acid (NTA) among the six ligands tested, with the specific amino-group effect being more critical for deposition rate than complex stability alone [1].
| Evidence Dimension | Electroless Cu deposition rate (relative ligand ranking) |
|---|---|
| Target Compound Data | Quadrol (Edetol): rank 2 out of 6 ligands |
| Comparator Or Baseline | NTA: rank 1; Glycerol: rank 3; L(+)-tartrate ~ sucrose: rank 4; DL-tartrate: rank 5 |
| Quantified Difference | Quadrol > glycerol > L(+)-tartrate ~ sucrose > DL-tartrate |
| Conditions | EQCM study in formaldehyde-based electroless plating bath |
Why This Matters
This confirms that Edetol's tertiary amine groups confer a kinetic advantage for copper deposition in PCB manufacturing, enabling higher throughput than non-amine ligands.
- [1] Pauliukaitė, R., Stalnionis, G., Jusys, Z., & Vaškelis, A. (2006). Effect of Cu(II) ligands on electroless copper deposition rate in formaldehyde solutions: An EQCM study. Journal of Applied Electrochemistry, 36(11), 1261–1269. View Source
